REACTION_CXSMILES
|
O.[NH2:2][NH2:3].Cl[C:5]1[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][N:8]=[C:7]([S:16][CH3:17])[N:6]=1>C(O)C>[NH:2]([C:5]1[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][N:8]=[C:7]([S:16][CH3:17])[N:6]=1)[NH2:3] |f:0.1|
|
Name
|
|
Quantity
|
9.71 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1C(=O)OCC)SC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was added a solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was taken out through filtration
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC(=NC=C1C(=O)OCC)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |